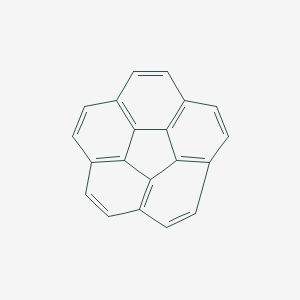

Corannulene

Description

Properties

IUPAC Name |

hexacyclo[11.5.2.04,17.07,16.010,15.014,18]icosa-1(18),2,4(17),5,7(16),8,10(15),11,13,19-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11(1)16-17(12)19(14)20(15)18(13)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRUJZQPKRBJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474164 | |

| Record name | Corannulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5821-51-2 | |

| Record name | Dibenzo[ghi,mno]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5821-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corannulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005821512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corannulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORANNULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFD2X7NT86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Unique Properties of the Corannulene Nucleus

This compound (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, stands as a molecule of significant scientific interest due to its unique structural, electronic, and dynamic properties. As a fragment of buckminsterfullerene, it is often referred to as a "buckybowl" and serves as a foundational building block in the fields of materials science, supramolecular chemistry, and nanotechnology.[1] This guide provides a comprehensive overview of the core characteristics of the this compound nucleus, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and application of this fascinating molecule.

Unique Structural Properties

The most defining feature of this compound is its non-planar, bowl-shaped geometry, which arises from the fusion of a central five-membered ring with five surrounding six-membered rings.[2][3] This curvature induces significant strain and results in distinct bond lengths and angles compared to its planar aromatic counterparts.

Table 1: Structural Parameters of the this compound Nucleus

| Parameter | Bond Type | Experimental Value (Å) | Computational Value (Å) |

| Bond Length | Hub (C-C) | 1.41 | 1.413 |

| Spoke (C-C) | 1.38 | 1.384 | |

| Flank (C-C) | 1.44 | 1.435 | |

| Rim (C-C) | 1.39 | 1.390 | |

| Bowl Depth | - | 0.87 | 0.87-0.90 |

Data compiled from various crystallographic and computational studies.[4][5][6][7]

The bowl depth, defined as the perpendicular distance from the plane of the rim carbons to the central five-membered ring, is a critical parameter that influences many of this compound's properties.

Dynamic Properties: Bowl-to-Bowl Inversion

This compound undergoes a rapid conformational change known as bowl-to-bowl inversion, where the concave face of the molecule flips to become convex, passing through a planar transition state. This dynamic process is characterized by a significant energy barrier.

Table 2: Bowl-to-Bowl Inversion Energy Barriers of this compound and Derivatives

| Compound | Method | Inversion Barrier (kcal/mol) | Inversion Barrier (kJ/mol) |

| This compound | Experimental (NMR) | 10.2 - 11.5 | 42.7 - 48.1 |

| This compound | Computational (B3LYP) | 10.7 - 12.3 | 44.9 - 51.5 |

| Peri-substituted Corannulenes | Experimental (NMR) | 8.7 - 17.3 | 36.4 - 72.4 |

Values are dependent on the specific substituents and the computational methods employed.[1][2][8][9] The inversion barrier can be tuned by introducing substituents on the this compound rim; bulky groups that flatten the bowl tend to lower the barrier, while tethering substituents across the peri positions can deepen the bowl and increase the barrier.[1][8]

Electronic Properties and Reactivity

This compound exhibits unique electronic properties stemming from its curved π-system. It has a significant dipole moment and can act as an electron acceptor. Its reactivity is distinct from planar polycyclic aromatic hydrocarbons. One of the key reactions showcasing its aromatic character is electrophilic aromatic substitution.

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[10][11]

Caption: Mechanism of Electrophilic Aromatic Substitution on this compound.

Experimental Protocols

A common laboratory-scale synthesis of this compound involves a multi-step solution-phase approach. The following is a generalized protocol based on established methods.[12]

Workflow for this compound Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Steps:

-

Preparation of a Precursor: A suitable precursor, often a derivative of fluoranthene, is synthesized through a series of organic reactions which may include halogenation and coupling reactions.

-

Cyclization to Form the this compound Core: The precursor is then subjected to either flash vacuum pyrolysis at high temperatures or a solution-phase cyclodehydrogenation reaction to form the bowl-shaped this compound nucleus.

-

Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to yield pure, crystalline this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structure of this compound and studying its dynamic properties.[13][14][15][16]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The spectrum of this compound is simple due to its C₅ᵥ symmetry, showing a single sharp singlet for the ten equivalent protons at room temperature.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum will show three distinct signals corresponding to the three types of carbon atoms in the this compound framework (hub, spoke, and rim).

-

Variable Temperature (VT) NMR: To study the bowl-to-bowl inversion, acquire a series of ¹H NMR spectra at different temperatures. As the temperature is lowered, the singlet will broaden and eventually decoalesce into two distinct signals, allowing for the calculation of the inversion barrier using lineshape analysis.

Single-crystal X-ray diffraction provides definitive proof of the bowl-shaped structure of this compound and precise measurements of its bond lengths, bond angles, and bowl depth.[17][18][19][20][21]

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of this compound in a suitable solvent mixture (e.g., hexane/dichloromethane) or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure. This will yield a detailed three-dimensional model of the this compound molecule in the solid state.

Applications in Research and Drug Development

The unique properties of the this compound nucleus make it a promising candidate for various applications:

-

Materials Science: this compound and its derivatives are being explored for use in organic light-emitting diodes (OLEDs), solar cells, and as components of metal-organic frameworks (MOFs).[3]

-

Supramolecular Chemistry: The concave surface of this compound allows it to act as a host for guest molecules, particularly fullerenes, leading to the formation of novel supramolecular assemblies.

-

Drug Development: While still in the early stages of exploration, the ability to functionalize the this compound core opens up possibilities for creating novel scaffolds for drug design. Its interaction with biological systems is an active area of research.

Conclusion

The this compound nucleus possesses a unique combination of structural, dynamic, and electronic properties that set it apart from traditional planar aromatic systems. Its bowl-shaped geometry, rapid bowl-to-bowl inversion, and distinct reactivity provide a rich platform for fundamental research and the development of new functional materials and molecules. The detailed understanding of these core properties, facilitated by the experimental and computational methods outlined in this guide, is essential for harnessing the full potential of this remarkable molecule.

References

- 1. Structure/energy correlation of bowl depth and inversion barrier in this compound derivatives: combined experimental and quantum mechanical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutual induced fit transition structure stabilization of this compound's bowl-to-bowl inversion in a perylene bisimide cyclophane - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05341E [pubs.rsc.org]

- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: Synthesis of this compound [digitalcommons.shawnee.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Magnetic Shielding Study of Bonding and Aromaticity in this compound and Coronene [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inversion Barrier of this compound. A Benchmark for Bowl-to-Bowl Inversions in Fullerene Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. synarchive.com [synarchive.com]

- 13. benchchem.com [benchchem.com]

- 14. bionmr.unl.edu [bionmr.unl.edu]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

A Technical Guide to the Bowl-Inversion Dynamics of Corannulene

Abstract

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, represents a fundamental structural motif of buckminsterfullerene. Its defining characteristic, beyond its curved π-surface, is a rapid dynamic process known as bowl-to-bowl inversion. This phenomenon, where the molecule flips its concave face through a planar transition state, is of significant interest in supramolecular chemistry, materials science, and as a model for understanding dynamic molecular processes. This technical guide provides an in-depth analysis of the core principles governing this compound's inversion dynamics. It consolidates quantitative data on inversion barriers, details the primary experimental and computational methodologies used for their determination, and explores the structural and environmental factors that modulate this process. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this unique molecular behavior.

The Bowl-Inversion Mechanism

This compound is a geodesic polyarene composed of a central five-membered ring fused to five surrounding six-membered rings, resulting in a C₅ᵥ symmetric bowl-shaped structure.[1][2][3] The molecule is not static; it undergoes a rapid, degenerate conformational change where it inverts its curvature. This process proceeds through a high-energy, planar transition state.[1][3][4] The interconversion between the two identical bowl-shaped ground states is the essence of its dynamic behavior. Understanding the energy barrier associated with this inversion is key to controlling and utilizing this compound in molecular systems.

Caption: Energy profile for this compound's bowl-to-bowl inversion process.

Energetics of Bowl Inversion: A Quantitative Summary

The energy required to overcome the bowl-inversion barrier has been extensively studied through both experimental and computational methods. For unsubstituted, or "nascent," this compound, the Gibbs free energy of activation (ΔG‡) is consistently determined to be in the range of 10-12 kcal/mol.[4][5] This barrier is low enough for the inversion to be rapid at room temperature.[4] The inversion barrier is highly sensitive to structural modifications and the molecule's immediate environment, such as encapsulation within a host molecule. A summary of key quantitative data is presented below.

| Compound/System | Method | Inversion Barrier (ΔG‡, kcal/mol) | Inversion Barrier (ΔG‡, kJ/mol) |

| Unsubstituted this compound | |||

| Nascent this compound | Experimental (extrapolated) | 11.5[2][5] | 48.1 |

| Nascent this compound | Experimental | ~10.0 - 11.0[4] | ~42 - 46[4] |

| Nascent this compound | Computational (B3LYP/6-311G) | 10.7[6] | 44.9[6] |

| Nascent this compound | Computational (B97D/Def2-TZVPP) | 10.9[7] | 45.6 |

| Substituted this compound Derivatives | |||

| General Range | Experimental | 8.7 - 17.3[8][9][10] | 36.4 - 72.4 |

| 1-Methyl-1-corannulenylethanol | Experimental | 10.2[5][10] | 42.7 |

| 2,5-Bis(bromomethyl)this compound | Experimental | 10.5[5][10] | 43.9 |

| Mono(bromomethyl)this compound | Experimental | 11.0[5] | 46.0 |

| Isopropylthis compound | Experimental | 11.3[5][10] | 47.3 |

| Quinolizinium-Fused this compound | Experimental | 14.0[11][12] | 58.6 |

| This compound in Host-Guest Systems | |||

| In ExBox⁴⁺ Cyclophane (Catalysis) | Experimental | 7.9[7] | 33.0 |

| In Perylene (B46583) Bisimide Cyclophane (Catalysis) | Experimental | 8.2[4] | 34.2[4] |

| In Self-Assembled Cage (Inhibition) | Experimental | >17.5 (increase of 6 kcal/mol)[13] | >73.2 |

| In Cage with Cyclooctane (Inhibition) | Experimental | >21.2 (increase of >9.7 kcal/mol)[13] | >88.7 |

Experimental and Computational Protocols

The primary experimental technique for quantifying bowl-inversion rates is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, typically utilizing variable-temperature ¹H NMR.[8][10]

Principle: The method relies on monitoring the NMR spectrum of a this compound derivative over a range of temperatures. For the experiment to be effective, the molecule must contain diastereotopic protons, which are chemically non-equivalent in the static, bowl-shaped conformation but become equivalent through the rapid inversion process. Such protons are typically introduced by adding a substituent like an isopropyl or benzyl (B1604629) group.[5][10]

Methodology:

-

Low Temperature (Slow Exchange Limit): At sufficiently low temperatures, the bowl inversion is slow on the NMR timescale. The diastereotopic protons are observed as distinct, separate signals with a characteristic frequency separation (Δν in Hz).

-

Coalescence Temperature (Tc): As the temperature is increased, the rate of inversion accelerates. The distinct signals broaden and eventually merge into a single, broad peak. The temperature at which this merging occurs is the coalescence temperature (Tc).

-

High Temperature (Fast Exchange Limit): At temperatures well above Tc, the inversion is very fast, and the spectrometer records a single, sharp, time-averaged signal for the now-equivalent protons.[10]

-

Calculation of the Barrier: The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Gutowski-Holm approximation. The rate constant (k) at coalescence is determined from Δν, and ΔG‡ is then derived using the Eyring equation.

For unsubstituted this compound, which lacks diastereotopic protons, the barrier can be determined indirectly by extrapolating from a series of derivatives or directly by encapsulating it within a chiral host, which renders the rim protons diastereotopic.[5][13][14]

Caption: A typical experimental workflow for determining the bowl-inversion barrier.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the inversion process and corroborating experimental findings.[6]

Methodology:

-

Geometry Optimization: The three-dimensional structures of the ground state (C₅ᵥ symmetry bowl) and the planar transition state are optimized to find their lowest energy conformations. Common computational levels include B3LYP or M06-2X functionals with basis sets like 6-311G or cc-pVDZ.[2][5][6]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. A true ground state will have all real (positive) frequencies, while a transition state is confirmed by the presence of exactly one imaginary frequency corresponding to the inversion motion.

-

Barrier Calculation: The electronic energies of the ground and transition states are calculated. The inversion barrier (ΔE) is the difference between these two energies. Thermal corrections are often added to calculate the Gibbs free energy of activation (ΔG‡) at a specific temperature (e.g., 298 K).[6]

Factors Influencing Inversion Dynamics

The inversion barrier of this compound is not fixed but can be tuned by various factors.

A direct correlation exists between the bowl depth of a this compound derivative and its inversion barrier.[8][9]

-

Flattening the Bowl: Introducing sterically bulky or repulsive substituents at the peri positions (the positions flanking the "bays" of the molecule) forces the bowl to flatten. This reduces the geometric distance between the ground state and the planar transition state, thereby decreasing the inversion barrier.[2][8][9][10]

-

Deepening the Bowl: Conversely, annelating (fusing additional rings) across the peri positions pulls the rim inwards, making the bowl deeper. This increases the inversion barrier as more energy is required to achieve planarity.[2][8][9][10] This relationship between bowl depth and activation energy has been shown to follow a quartic function.[5][8]

Encapsulating this compound within a supramolecular host can dramatically alter its dynamics through noncovalent interactions.

-

Catalysis: A host molecule that is complementary to the planar transition state can accelerate the inversion. For example, tetracationic cyclophanes (like ExBox⁴⁺) and perylene bisimide cyclophanes provide a cavity that preferentially binds and stabilizes the flat geometry of the transition state, lowering the overall energy barrier via an "induced-fit" mechanism.[4][7] Graphene has also been shown to catalyze the inversion, demonstrating the major role of dispersion interactions.[3]

-

Inhibition: A host with a concave interior that is complementary to the bowl-shaped ground state can inhibit inversion. Such hosts stabilize the ground state, making it more difficult to reach the higher-energy planar state, thus increasing the inversion barrier.[13] The presence of a second guest molecule inside the this compound bowl while it is encapsulated can further restrict motion and raise the barrier even higher.[13]

Caption: Logical relationships of factors affecting the bowl-inversion barrier.

Conclusion

The bowl-inversion dynamics of this compound are a well-defined and tunable molecular process governed by a delicate interplay of structural strain and electronic effects. The inversion barrier, typically around 10-12 kcal/mol for the parent molecule, can be precisely modulated over a wide range (8.7 to >21 kcal/mol) through covalent modification and noncovalent interactions within supramolecular hosts. Dynamic NMR spectroscopy and quantum calculations provide robust and complementary protocols for quantifying and understanding this behavior. A thorough grasp of these principles is crucial for the rational design of this compound-based materials, dynamic molecular systems, and host-guest complexes with tailored functional properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic effect of graphene on the inversion of this compound using a continuum approach with the Lennard-Jones potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutual induced fit transition structure stabilization of this compound's bowl-to-bowl inversion in a perylene bisimide cyclophane - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05341E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inversion Barrier of this compound. A Benchmark for Bowl-to-Bowl Inversions in Fullerene Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. comporgchem.com [comporgchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure/energy correlation of bowl depth and inversion barrier in this compound derivatives: combined experimental and quantum mechanical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Extended Quinolizinium-Fused this compound Derivatives: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A curved host and second guest cooperatively inhibit the dynamic motion of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Corannulene's Electron Accepting Prowess: A Technical Guide for Scientific Professionals

Introduction

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, represents a unique molecular scaffold in the realm of organic electronics and materials science.[1][2] Often conceptualized as a fragment of buckminsterfullerene (B74262) (C₆₀), its curved structure imparts distinct electronic and physical properties, including the ability to accept electrons.[1][2][3] This technical guide provides an in-depth analysis of the electron-accepting capabilities of this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into its quantitative electronic properties, the experimental protocols for their determination, and the logical frameworks for enhancing its function as an electron acceptor.

Quantitative Data on Electron Accepting Properties

The electron-accepting nature of this compound is quantified by its electron affinity (EA) and reduction potential. Pristine this compound has a modest electron affinity, but this can be significantly enhanced through strategic chemical functionalization. The introduction of electron-withdrawing groups can anodically shift the reduction potential, making the molecule a better electron acceptor.[3]

Table 1: Electron Affinity of this compound and its Derivatives

| Compound | Electron Affinity (eV) | Method |

| This compound | 0.50 ± 0.10 | Kinetic Method[4] |

| This compound | 0.5 ± 0.1 | Kinetic Method[5] |

| Coronene (B32277) | 0.54 ± 0.1 | Kinetic Method[5] |

| C₆₀ | 2.66 | Known Value[4] |

Table 2: Reduction Potentials of this compound and Selected Derivatives

| Compound | First Reduction Potential (V vs. Fc/Fc⁺) | Second Reduction Potential (V vs. Fc/Fc⁺) | Solvent/Electrolyte |

| This compound | -2.30 | -2.78 | DMF / 0.1 M ⁿBu₄NPF₆ |

| This compound-amide derivative | -1.51 | - | Not Specified |

| Bilaterally extended this compound derivative 4 | -1.42 | - | Not Specified |

| Bilaterally extended this compound derivative 6 | -1.36 | - | Not Specified |

| Trifluoromethyl-substituted extended this compound | -1.93 | -1.83 | Not Specified[6] |

| Imide-fused this compound derivative | Ambipolar transport observed | - | Not Specified |

| Thiophene-S,S-dioxide hybrid this compound | Three reversible reductions similar to PC₆₁BM | - | Not Specified[7] |

| Extended quinolizinium-fused this compound 11a/11b | LUMO lowered by 1.32/1.28 eV vs. neutral analogue | - | Not Specified[8] |

| Extended quinolizinium-fused this compound 12a/12b | LUMO lowered by 2.08/2.03 eV vs. neutral analogue | - | Not Specified[8] |

Note: The reduction potentials are often reported versus different reference electrodes. Direct comparison should be made with caution. Some data has been rationalized to reflect the trend in electron-accepting capability.

Experimental Protocols

The characterization of the electron-accepting properties of this compound and its derivatives relies on a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique to determine the reduction potentials of this compound derivatives.

Objective: To measure the potentials at which the molecule undergoes reversible reduction and oxidation, providing insight into the energies of its frontier molecular orbitals (HOMO and LUMO).

Detailed Methodology:

-

Sample Preparation:

-

Prepare a 0.001 M to 0.005 M solution of the this compound derivative in a suitable, dry, and deoxygenated electrochemical solvent.[9] Commonly used solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and liquid sulfur dioxide (liq-SO₂).[10][11]

-

Add a supporting electrolyte to a concentration of 0.1 M to ensure sufficient conductivity.[9] Typical electrolytes include tetrabutylammonium (B224687) hexafluorophosphate (B91526) (ⁿBu₄NPF₆) or tetrabutylammonium hexafluoroarsenate (B1215188) (TBAAsF₆).[10][12]

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell under an inert atmosphere (e.g., nitrogen or argon).

-

Working Electrode: A glassy carbon electrode or a platinum disk electrode is commonly used.[10][13] The electrode surface should be polished to a mirror finish with alumina (B75360) slurry and thoroughly dried before each measurement.[10]

-

Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed.[10][13] It is good practice to use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, for accurate potential referencing.

-

Counter Electrode: A platinum wire or mesh serves as the counter electrode.[13]

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Record the cyclic voltammogram by scanning the potential from an initial value, where no faradaic current is observed, to a potential sufficiently negative to induce reduction of the analyte, and then reversing the scan.

-

The scan rate can be varied (e.g., from 0.1 V/s to 100 V/s) to investigate the stability of the reduced species.[10]

-

The experiment is typically conducted at room temperature (25 °C), although low-temperature measurements (-65 °C) can be performed to stabilize reactive species.[10]

-

-

Data Analysis:

-

The half-wave potential (E₁/₂) for a reversible redox couple is calculated as the average of the cathodic and anodic peak potentials. This value provides an estimate of the standard reduction potential.

-

The Kinetic Method for Electron Affinity Determination

This gas-phase technique provides a direct measurement of the electron affinity of a molecule.

Objective: To determine the electron affinity of this compound by studying the competitive dissociation of a cluster ion containing this compound and a reference compound with a known electron affinity.

Detailed Methodology:

-

Ion Generation:

-

Anions of a cluster containing one molecule of this compound and one molecule of a reference compound (e.g., C₆₀) are generated in the gas phase using electron attachment desorption chemical ionization.[4]

-

-

Mass Selection and Collision-Induced Dissociation (CID):

-

The cluster anions are mass-selected.

-

These selected ions are then subjected to collision-induced dissociation.[4]

-

-

Analysis of Fragments:

-

The fragmentation of the cluster anion yields the radical anions of the constituent molecules.[4]

-

The relative abundances of the fragment ions are measured.

-

-

Electron Affinity Calculation:

-

The electron affinity of this compound is estimated based on the relative rates of competitive dissociation, assuming that this ratio is directly related to the difference in electron affinities between this compound and the reference compound.[5]

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electron-accepting properties of this compound derivatives and for rationalizing experimental results.

Objective: To calculate the electron affinity, ionization potential, and energies of the frontier molecular orbitals (HOMO and LUMO) of this compound and its derivatives.

Detailed Methodology:

-

Geometry Optimization:

-

The molecular structure of the this compound derivative is optimized using a suitable DFT functional (e.g., B3LYP, wB97XD, CAM-B3LYP) and basis set.[14]

-

-

Energy Calculations:

-

The total energies of the neutral molecule and its corresponding anion are calculated at their optimized geometries.

-

-

Electron Affinity Calculation:

-

The adiabatic electron affinity is calculated as the difference in the total energies of the optimized neutral molecule and its anion.

-

-

Orbital Energy Analysis:

-

The energies of the HOMO and LUMO are calculated. The LUMO energy is particularly important as it relates to the molecule's ability to accept an electron. A lower LUMO energy generally corresponds to a better electron acceptor.

-

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: A general workflow for the characterization of this compound derivatives.

Caption: The impact of functionalization on this compound's electronic properties.

Caption: A step-by-step workflow for a cyclic voltammetry experiment.

References

- 1. A this compound-based metallobox for the encapsulation of fullerenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. This compound: A Curved Polyarene Building Block for the Construction of Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimation of the electron affinities of C60, this compound, and coronene by using the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

Corannulene: A Comprehensive Technical Guide to a Buckybowl and Fullerene Fragment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, stands as a molecule of significant scientific interest due to its unique structural, electronic, and dynamic properties. As a fragment of buckminsterfullerene (B74262), it is often referred to as a "buckybowl" and serves as a fundamental building block in the design of novel materials and potential therapeutic agents. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, key physicochemical properties, and its burgeoning applications in materials science and drug development. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for pivotal syntheses and characterization techniques are provided. Furthermore, logical workflows and structural relationships are visualized through Graphviz diagrams to facilitate a deeper understanding of this fascinating molecule.

Introduction

This compound, with its chemical formula C₂₀H₁₀, is composed of a central cyclopentane (B165970) ring fused to five benzene (B151609) rings, earning it the alternative name[1]circulene.[2] Its discovery by Barth and Lawton in 1966 predates the identification of fullerenes, yet its structural relationship as a "cap" of buckminsterfullerene (C₆₀) has driven much of the contemporary research into its properties.[2][3] The non-planar, bowl-shaped geometry of this compound imparts a significant dipole moment and leads to unique phenomena such as bowl-to-bowl inversion.[4][5] These characteristics, coupled with its ability to accept electrons and participate in host-guest chemistry, make it a versatile scaffold for a wide range of applications, from organic electronics to drug delivery systems.[1][6][7]

Physicochemical Properties of this compound

The defining features of this compound are its curved structure and dynamic behavior. These properties are quantified by several key parameters that are crucial for understanding its reactivity and potential applications.

Structural and Spectroscopic Data

The bowl-shaped structure of this compound has been extensively characterized using various spectroscopic and crystallographic techniques. The key structural parameters and spectroscopic signatures are summarized below.

| Property | Value | Method | Reference |

| Chemical Formula | C₂₀H₁₀ | - | [2] |

| Molar Mass | 250.29 g/mol | - | [2] |

| Bowl Depth | 0.87 Å | X-ray Crystallography | [4][8] |

| Dipole Moment | 2.1 D | - | [4] |

| C-C Bond Lengths | Four distinct C-C bonds (A-D) | Rotational Spectroscopy | [9] |

| UV-Vis Absorption Maxima | ~282 nm | UV-Vis Spectroscopy | [10] |

| Fluorescence Emission Maxima | 443 and 467 nm | Fluorescence Spectroscopy | [10] |

| Fluorescence Quantum Yield (Φf) | 1% | Fluorescence Spectroscopy | [10] |

Bowl-to-Bowl Inversion

A hallmark of this compound's dynamic nature is its ability to undergo a rapid inversion of its bowl-shaped conformation. This process, known as bowl-to-bowl inversion, involves a planar transition state. The energy barrier for this inversion is a critical parameter that influences its behavior in various environments.

| Inversion Barrier (ΔG‡) | Temperature | Solvent | Method | Reference |

| 10.2 kcal/mol (42.7 kJ/mol) | -64 °C | - | NMR Spectroscopy | [2] |

| 42.7 ± 0.8 kJ/mol | 209 K | acetone-d₆ | DNMR Spectroscopy | [11] |

| 47.3 kJ/mol | 242 K | THF-d₈ | DNMR Spectroscopy | [11] |

| 43.9 ± 0.8 kJ/mol | 215 K | THF-d₈ | DNMR Spectroscopy | [11] |

| 44.9 kJ/mol (Calculated) | 298 K | - | B3LYP/6-311G** | [11][12] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from multi-step organic syntheses to more efficient flash vacuum pyrolysis techniques. The choice of method often depends on the desired scale and the need for specific derivatives.

Key Synthetic Strategies

Early syntheses of this compound were lengthy and low-yielding.[13] However, significant advancements have made this molecule more accessible for research.

-

Lawton and Barth's Multi-step Synthesis (1966): The first successful synthesis, it involved 17 steps with a very low overall yield.[13]

-

Scott's Flash Vacuum Pyrolysis (FVP): A significant improvement, reducing the synthesis to five steps.[13] Further optimizations led to a three-step gas-phase synthesis with a 26% overall yield.[13]

-

Siegel's Solution-Phase Synthesis: This method offers the advantages of solution-phase chemistry, allowing for larger scale production.[13] A kilogram-scale synthesis has been reported, making a variety of derivatives more accessible.[14]

-

Sygula and Rabideu's Method: A practical approach where the curvature-forming step is carried out under aqueous basic conditions.[13]

Caption: Evolution of this compound Synthetic Methodologies.

Experimental Protocol: A Generalized Solution-Phase Synthesis

The following is a generalized protocol based on modern solution-phase syntheses, which are often preferred for their scalability and control.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

Precursor (e.g., a fluoranthene (B47539) derivative)

-

Dehydrating agent (e.g., phosphorus pentoxide)

-

Solvent (e.g., high-boiling aromatic solvent like dichlorobenzene)

-

Reagents for cyclodehydrogenation (e.g., palladium on carbon)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Precursor Synthesis: Synthesize the immediate precursor to this compound, often a partially cyclized fluoranthene derivative, following established literature procedures.

-

Cyclodehydration/Aromatization:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor in a high-boiling solvent.

-

Add the dehydrating agent and/or the cyclodehydrogenation catalyst.

-

Heat the reaction mixture to reflux for the time specified in the detailed literature procedure (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction carefully (e.g., with water or a mild base).

-

Extract the product into an organic solvent (e.g., dichloromethane (B109758) or toluene).

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., MgSO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., hexanes/dichloromethane gradient).

-

-

Characterization:

-

Confirm the identity and purity of the this compound product using standard analytical techniques:

-

¹H and ¹³C NMR spectroscopy

-

Mass spectrometry

-

UV-Vis spectroscopy

-

Melting point determination

-

-

This compound as a Fullerene Fragment and Buckybowl

The structural and electronic properties of this compound are intrinsically linked to its identity as a fragment of C₆₀. This relationship is fundamental to its chemistry and applications.

Structural Relationship to Fullerenes

This compound can be envisioned as the "polar cap" of the C₆₀ buckminsterfullerene molecule.[1][6] This structural complementarity is the basis for the strong concave-convex π-π stacking interactions observed between this compound and fullerenes.[13][15] This "ball-in-socket" type interaction is a key feature in the design of molecular receptors and host-guest complexes.[3][15]

Caption: this compound as a structural fragment of C60.

Electronic Properties and Electron Affinity

This compound possesses a doubly degenerate lowest unoccupied molecular orbital (LUMO), which allows it to accept up to four electrons.[4][16] This is a higher electron density per carbon atom than C₆₀, which can accept up to six electrons into its triply degenerate LUMO.[4] This electron-accepting capability is a key property exploited in the development of this compound-based electronic materials.[4]

Applications in Materials Science and Drug Development

The unique properties of this compound have led to its exploration in a variety of fields, from advanced materials to biomedical applications.

Materials Science

-

Organic Electronics: this compound derivatives have been investigated as n-channel materials in organic field-effect transistors (OFETs) and as components in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[4][7]

-

Host-Guest Chemistry: The concave surface of this compound makes it an excellent host for convex guest molecules, most notably fullerenes.[1][6] This has led to the development of molecular tweezers and sensors.

-

Polymer Chemistry: Incorporation of this compound into polymer backbones or as side chains can impart unique properties to the resulting materials, such as thermal responsiveness and the ability to form fullerene-hosting nanoparticles.[6][8]

Drug Development and Biomedical Applications

The application of this compound in the life sciences is an emerging area of research, with promising initial findings.

-

Drug Delivery: The hydrophobic core and the potential for functionalization make this compound a candidate for drug delivery systems.[7] Amphiphilic this compound derivatives can self-assemble into micelles, which can encapsulate therapeutic agents.[17]

-

Bio-imaging: Fluorescently tagged this compound derivatives have been developed for cellular imaging, demonstrating good cell membrane permeability and targeting capabilities.[18]

-

Anticancer Agents: Recent studies have explored this compound glycoconjugates as potential anticancer agents.[14][19] These compounds have shown selective cytotoxicity against cancer cells by targeting the Warburg effect, a hallmark of cancer metabolism.[14][19]

Caption: Application areas of this compound derivatives.

Conclusion

This compound, the archetypal buckybowl, continues to be a source of scientific inspiration. Its rich chemistry, stemming from its unique curved structure and dynamic properties, has paved the way for its use in a diverse range of applications. From its foundational role in understanding the properties of curved aromatic surfaces to its emerging potential in biomedicine, this compound is poised to remain a key molecule in the development of advanced materials and novel therapeutic strategies. Further research into scalable and sustainable synthetic methods and a deeper understanding of its interactions in biological systems will undoubtedly unlock even more exciting applications for this remarkable fullerene fragment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a molecular bowl of carbon with multifaceted properties and diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound: a molecular bowl of carbon with multifaceted properties and diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound: a molecular bowl of carbon with multifaceted properties and diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound and its complex with water: a tiny cup of water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP01506B [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inversion Barrier of this compound. A Benchmark for Bowl-to-Bowl Inversions in Fullerene Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. An Unrevealed Molecular Function of this compound Buckybowl Glycoconjugates in Selective Tumor Annihilation by Targeting the Cancer‐Specific Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. Amphiphilic this compound Derivatives: Synthetic Access and Development of a Structure/Property Relationship in Thermoresponsive Buckybowl Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A palate of fluorescent this compound derivatives: synthesis, spectroscopic properties, and bio-imaging application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. An Unrevealed Molecular Function of this compound Buckybowl Glycoconjugates in Selective Tumor Annihilation by Targeting the Cancer-Specific Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas-Phase Synthesis of Corannulene: A Technical Guide for Astrochemistry and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon (PAH) and a molecular fragment of buckminsterfullerene (B74262) (C₆₀), is a molecule of significant interest in astrochemistry, materials science, and drug development. Its presence in carbonaceous chondrites and its potential role as a precursor to fullerenes in circumstellar envelopes highlight the importance of understanding its formation pathways in the gas phase.[1][2] This technical guide provides an in-depth overview of the gas-phase synthesis of this compound, focusing on experimental methodologies relevant to astrochemistry. It details a high-temperature chemical reactor approach that simulates the conditions in carbon-rich circumstellar envelopes, offering a plausible route to this compound formation in the cosmos.[1][2][3] This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathways and experimental workflow.

Introduction: this compound in the Cosmos

Fullerenes (C₆₀ and C₇₀) have been detected in various astrophysical environments, including planetary nebulae and meteorites, pointing to a rich carbon chemistry in space.[1][3][4] However, the precise mechanisms of their formation remain a topic of active research. The "bottom-up" approach, where smaller molecules assemble into larger ones, is a leading theory, and this compound is considered a critical intermediate in this process.[1][2] The gas-phase synthesis of this compound from smaller PAHs under conditions mimicking those of carbon-rich circumstellar envelopes provides a compelling pathway to understanding the origin of these complex carbon structures in the universe.[1][2][3]

Recent studies have demonstrated that this compound can be synthesized in the gas phase through the reactions of specific PAH radicals with acetylene (B1199291) (C₂H₂).[1][3][5] This process involves a series of reactions known as the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism, a well-established pathway for the growth of PAHs in high-temperature environments.[1]

Experimental Methodology: High-Temperature Flow Reactor

The gas-phase synthesis of this compound can be achieved in a laboratory setting using a high-temperature chemical reactor designed to replicate the conditions of circumstellar envelopes.[1][2][6] This section details the experimental setup and protocol based on published studies.

Experimental Apparatus

The core of the experimental setup is a high-temperature chemical reactor, typically a silicon carbide (SiC) tube, resistively heated to temperatures around 1450 K.[1][2][6] This reactor is integrated into a molecular beam apparatus coupled with a reflectron time-of-flight mass spectrometer (Re-TOF-MS) for in-situ product detection.[2][6]

Key Components:

-

Pulsed Valve: Introduces a gas mixture of precursors and carrier gas into the reactor.

-

Silicon Carbide (SiC) Tube: A resistively heated tube (typically ~2 cm long) where the high-temperature reaction occurs.

-

Skimmer: A cone-shaped element that separates the expanding gas jet from the background gas, forming a molecular beam.

-

Ionization Source: Tunable vacuum ultraviolet (VUV) light from a synchrotron or laser is used for fragment-free photoionization of the reaction products.[2]

-

Reflectron Time-of-Flight Mass Spectrometer (Re-TOF-MS): Separates and detects the ionized products based on their mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the gas-phase synthesis and detection of this compound.

Caption: A schematic of the experimental workflow.

Detailed Experimental Protocol

-

Precursor Preparation: A precursor molecule for the PAH radical is seeded into a carrier gas mixture. For the synthesis of the 7-fluoranthenyl radical (C₁₆H₉•), 1-(2,6-dibromophenyl)naphthalene (C₁₆H₁₀Br₂) is used.[1][2] This precursor is placed in a heated sample holder and seeded into a mixture of acetylene (C₂H₂) and a noble gas carrier (e.g., helium or neon).

-

Gas Introduction: The gas mixture is introduced into the high-temperature reactor via a pulsed valve. The backing pressure is typically maintained at several hundred Torr.

-

Radical Generation and Reaction: Inside the SiC tube heated to approximately 1450 K, the precursor molecule undergoes pyrolysis to generate the desired PAH radical.[1][2] This radical then reacts with acetylene in the gas phase.

-

Molecular Beam Formation: The gas mixture expands from the reactor into a vacuum chamber. A skimmer selects the central portion of this expansion, forming a supersonic molecular beam. This process cools the molecules, stabilizing the reaction products.

-

Photoionization and Mass Analysis: The molecular beam enters the ionization region of the mass spectrometer, where it is intersected by a tunable VUV photon beam. The resulting ions are then analyzed by the Re-TOF-MS.

-

Data Acquisition: Mass spectra are recorded at various photoionization energies to generate photoionization efficiency (PIE) curves, which help in the isomer-specific identification of the products.[2]

Reaction Pathway: The HACA Mechanism

The formation of this compound from the 7-fluoranthenyl radical and acetylene proceeds through a series of steps consistent with the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism. This mechanism is a key process in the formation and growth of PAHs in combustion and astrophysical environments.

The overall reaction can be summarized in two main stages:

-

Formation of Benzo[ghi]fluoranthene (B49607) (C₁₈H₁₀): The 7-fluoranthenyl radical (C₁₆H₉•) reacts with acetylene to form an intermediate that cyclizes and aromatizes to produce benzo[ghi]fluoranthene.

-

Formation of this compound (C₂₀H₁₀): A hydrogen atom is abstracted from benzo[ghi]fluoranthene to form the benzo[ghi]fluoranthen-5-yl radical (C₁₈H₉•). This radical then reacts with another acetylene molecule, leading to the formation of the five-membered ring characteristic of this compound.[1][2]

The following diagram illustrates the key steps in the HACA-driven synthesis of this compound.

Caption: A simplified diagram of the HACA reaction pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the gas-phase synthesis of this compound.

Table 1: Reactants and Precursors

| Compound | Chemical Formula | Role | Precursor |

| 7-Fluoranthenyl radical | C₁₆H₉• | Reactant | 1-(2,6-dibromophenyl)naphthalene (C₁₆H₁₀Br₂) |

| Benzo[ghi]fluoranthen-5-yl radical | C₁₈H₉• | Reactant | Benzo[ghi]fluoranthene (C₁₈H₁₀) |

| Acetylene | C₂H₂ | Reactant | - |

| Helium/Neon | He/Ne | Carrier Gas | - |

Table 2: Reaction Conditions

| Parameter | Value |

| Reactor Temperature | 1450 ± 10 K[1][2][6] |

| Reactor Pressure | Varies with pulsed valve operation |

| Carrier Gas Backing Pressure | ~300-760 Torr |

| Precursor Seeding | <0.1% in carrier gas[6] |

Table 3: Key Products and Intermediates

| Compound | Chemical Formula | Mass (amu) | Role |

| Benzo[ghi]fluoranthene | C₁₈H₁₀ | 226 | Intermediate |

| This compound | C₂₀H₁₀ | 250 | Final Product |

Conclusion and Future Outlook

The gas-phase synthesis of this compound via the HACA mechanism in a high-temperature chemical reactor provides a robust experimental framework for studying the formation of complex PAHs in astrophysical environments. This methodology not only supports the "bottom-up" hypothesis for fullerene formation but also opens avenues for investigating the synthesis of other complex organic molecules relevant to astrochemistry.

For researchers in drug development and materials science, this gas-phase synthesis technique offers a method for producing pristine, unsolvated buckybowls. The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in molecular electronics, host-guest chemistry, and the development of novel therapeutic agents. Further exploration of this synthetic route, including the use of different radical precursors and reaction partners, will undoubtedly lead to a deeper understanding of carbon chemistry in the cosmos and pave the way for new technological advancements.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Gas-phase synthesis of this compound - a molecular building block of fullerenes [discovery.fiu.edu]

- 5. Gas-phase synthesis of this compound – a molecular building block of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. uhmreactiondynamics.org [uhmreactiondynamics.org]

A Technical Guide to the Fundamental Physicochemical Properties of Corannulene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corannulene (C₂₀H₁₀), a unique bowl-shaped polycyclic aromatic hydrocarbon (PAH), has garnered significant attention in the scientific community.[1][2][3] Structurally resembling a fragment of buckminsterfullerene (B74262) (C₆₀), this "buckybowl" exhibits a fascinating combination of properties stemming from its curved π-surface.[2][3][4] Its dynamic bowl-to-bowl inversion, electron-accepting capabilities, and propensity for host-guest interactions make it a compelling building block for advanced materials with potential applications in organic electronics, energy storage, and medicinal chemistry.[2][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts with diagrams.

Structural Properties

The defining feature of this compound is its non-planar, bowl-shaped geometry, which arises from the fusion of a central five-membered ring with five surrounding six-membered rings.[1] This curvature induces significant strain and dictates many of its unique chemical and physical behaviors.

Molecular Geometry

The precise bond lengths and angles of this compound have been determined experimentally through X-ray crystallography and are well-supported by computational studies. The molecule possesses C₅ᵥ symmetry.[6]

| Parameter | Bond Type | Experimental Value (Å) | Computational Value (Å) |

| Bond Length | rim (C-C) | 1.39 | 1.38 - 1.39 |

| flank (C-C) | 1.44 | 1.44 | |

| spoke (C-C) | 1.38 | 1.38 | |

| hub (C-C) | 1.41 | 1.41 | |

| Bowl Depth | - | 0.87 | 0.87 - 0.90 |

Data sourced from references[6][7][8][9][10]. Computational values are generally from Density Functional Theory (DFT) calculations.

Bowl Inversion

This compound undergoes a dynamic process known as bowl-to-bowl inversion, where the concave face flips to become convex, passing through a planar transition state.[6][7][11] This process has a significant energy barrier, which has been measured experimentally and calculated theoretically.

| Property | Experimental Value (kcal/mol) | Computational Value (kcal/mol) |

| Inversion Barrier (ΔG‡) | 10.2 - 11.5 | 9.2 - 11.0 |

Data sourced from references[7][11][12].

The inversion barrier can be influenced by substituents on the this compound core. Electron-withdrawing or bulky groups can alter the bowl depth and, consequently, the energy required for inversion.[7][11][13][14]

Electronic and Spectroscopic Properties

The curved π-system of this compound gives rise to distinct electronic and spectroscopic characteristics.

Electronic Properties

| Property | Value |

| HOMO-LUMO Gap | ~3.8 - 4.0 eV |

| Electron Affinity | ~0.5 - 1.0 eV |

| Ionization Potential | ~7.5 eV |

Data sourced from references[15][16][17][18]. Values can vary depending on the experimental or computational method used.

The aromaticity of this compound is a topic of interest and is often described by the "annulene-within-an-annulene" model, which considers a 6π cyclopentadienyl (B1206354) anion surrounded by a 14π annulenyl cation.[19] However, the validity of this model is still debated based on theoretical calculations.[19] this compound is more reactive than benzene (B151609) in certain electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.[20]

Spectroscopic Characterization

-

NMR Spectroscopy: The ¹H NMR spectrum of this compound is simple due to its high symmetry, showing a single peak for all ten hydrogens at room temperature.[21] Variable-temperature ¹H NMR is a key technique used to study the kinetics of the bowl-to-bowl inversion.[14][22] ¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.[12]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound exhibits strong absorptions in the ultraviolet region, with characteristic peaks around 250 nm and 300 nm.[23][24][25] The absorption in the visible range is weak.[18]

Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₀ |

| Molecular Weight | 250.29 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | 268-270 °C |

| Density | ~1.49 g/cm³ |

Data sourced from reference[26].

Solubility

This compound is a non-polar molecule and is thus soluble in many organic solvents such as toluene, chloroform, and carbon disulfide.[26][27] Its solubility in water is negligible.[26] The solubility can be enhanced by chemical functionalization. For example, attaching hydrophilic polyethylene (B3416737) glycol (PEG) chains can render this compound derivatives water-soluble.[28]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and characterization of this compound.

Synthesis and Purification

Several synthetic routes to this compound have been developed, with significant progress made in scaling up production to the kilogram scale.[29][30] A common approach involves the flash vacuum pyrolysis of fluoranthene (B47539) derivatives. More recent methods have focused on solution-phase synthesis, which offers greater control and scalability.[31][32]

A generalized workflow for a solution-phase synthesis is depicted below.

Purification is critical and typically involves column chromatography, recrystallization, and sublimation to obtain high-purity this compound suitable for detailed physicochemical studies.[30]

Characterization Techniques

A logical workflow for the comprehensive characterization of a synthesized this compound sample is outlined below.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound, including bond lengths, bond angles, and bowl depth.

-

Variable-Temperature NMR (VT-NMR): This technique is employed to study the kinetics of the bowl-to-bowl inversion. By monitoring the coalescence of NMR signals at different temperatures, the energy barrier for inversion can be calculated.

-

Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties of this compound, such as its reduction potentials, and to estimate the energies of the HOMO and LUMO orbitals.

-

Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, are invaluable for complementing experimental data. They are used to calculate molecular geometries, inversion barriers, electronic properties, and spectroscopic parameters.[33]

Conclusion

This compound's unique bowl-shaped architecture gives rise to a rich array of physicochemical properties that distinguish it from planar PAHs. Its structural dynamics, electronic characteristics, and reactivity make it a versatile platform for the development of novel materials. For researchers in materials science and drug development, a thorough understanding of these fundamental properties is essential for harnessing the full potential of this fascinating molecule in applications ranging from organic electronics to the design of new therapeutic agents.

References

- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: Synthesis of this compound [digitalcommons.shawnee.edu]

- 2. This compound: a molecular bowl of carbon with multifaceted properties and diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a molecular bowl of carbon with multifaceted properties and diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: A Curved Polyarene Building Block for the Construction of Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Flat this compound: when a transition state becomes a stable molecule - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04566G [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure/energy correlation of bowl depth and inversion barrier in this compound derivatives: combined experimental and quantum mechanical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound–fullerene C 70 noncovalent interactions and their effect on the behavior of charge transport and optical property - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03923A [pubs.rsc.org]

- 17. ijnc.ir [ijnc.ir]

- 18. researchgate.net [researchgate.net]

- 19. This compound - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. IR, Raman, and UV/Vis spectra of this compound for use in possible interstellar identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. solubilityofthings.com [solubilityofthings.com]

- 27. Fullerene - Wikipedia [en.wikipedia.org]

- 28. Amphiphilic this compound Derivatives: Synthetic Access and Development of a Structure/Property Relationship in Thermoresponsive Buckybowl Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. synarchive.com [synarchive.com]

- 33. researchgate.net [researchgate.net]

The Genesis of a Buckybowl: An In-depth Technical Guide to the Pioneering Synthesis of Corannulene by Barth and Lawton

A landmark in the field of polycyclic aromatic hydrocarbons, the first total synthesis of the bowl-shaped molecule corannulene (C₂₀H₁₀) was a monumental achievement by Wayne E. Barth and Richard G. Lawton in 1966. This seventeen-step journey, culminating in a modest 0.4% overall yield, laid the foundational chemical principles for accessing curved carbon surfaces, foreshadowing the era of fullerene and nanotube chemistry. This technical guide provides a detailed examination of this seminal work, presenting the synthetic sequence, quantitative data, and key experimental protocols for an audience of researchers, scientists, and professionals in drug development.

A Multi-stage Synthesis from Acenaphthene

The ambitious route conceived by Barth and Lawton commenced with the readily available polycyclic aromatic hydrocarbon, acenaphthene. Through a series of functional group transformations and ring-forming reactions, they meticulously constructed the intricate framework of this compound. The synthesis is characterized by several key stages, including the formation of a fluoranthene (B47539) core, subsequent annulation to create a dibenzo[ghi,mno]fluoranthene system, and a final, challenging dehydrogenation to yield the target molecule.

Quantitative Overview of the Synthetic Pathway

The following table summarizes the reactants, reagents, conditions, and yields for each step in the Barth and Lawton synthesis of this compound. This structured presentation allows for a clear comparison of the efficiency of each transformation.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Acenaphthene | NBS, Bz₂O₂, CCl₄, reflux, 12 h | 5-Bromo-6-methylacenaphthene | 92 |

| 2 | 5-Bromo-6-methylacenaphthene | KOt-Bu, PhH, t-BuOH, 45-55 °C, 60 min | Mixture of olefins | - |

| 3 | Mixture of olefins | KOH, MeOH, reflux, 6.5 h | 7,10-Dimethylfluoranthene (B14711017) | 97 (from step 2) |

| 4 | 7,10-Dimethylfluoranthene | Ac₂O, SnCl₄, benzene (B151609) | 4-Acetyl-7,10-dimethylfluoranthene | 73 |

| 5 | 4-Acetyl-7,10-dimethylfluoranthene | H₂, Pd/C, HClO₄, AcOH, H₂O, RT, 22 h, 3 atm | 4-Ethyl-7,10-dimethylfluoranthene | 54 |

| 6 | 4-Ethyl-7,10-dimethylfluoranthene | Ac₂O, SnCl₄, benzene | 4-Acetyl-8-ethyl-5,10-dimethylfluoranthene | - |

| 7 | 4-Acetyl-8-ethyl-5,10-dimethylfluoranthene | H₂, Pd/C, HClO₄, AcOH, H₂O | 4,8-Diethyl-5,10-dimethylfluoranthene | 93 (from step 6) |

| 8 | 4,8-Diethyl-5,10-dimethylfluoranthene | NBS, Bz₂O₂, CCl₄ | 4,8-Bis(1-bromoethyl)-5,10-dimethylfluoranthene | - |

| 9 | 4,8-Bis(1-bromoethyl)-5,10-dimethylfluoranthene | Na, Et₂O, MeOH, NH₃, -78 °C, 15 min | 2,9-Dimethyl-6,7,8,10,11,12-hexahydrodibenzo[a,c]triphenylene | 48 |

| 10 | 2,9-Dimethyl-6,7,8,10,11,12-hexahydrodibenzo[a,c]triphenylene | NaBH₄, n-PrOH, RT, 90 min | Diol intermediate | - |

| 11 | Diol intermediate | HCl, AcOH, H₂O, reflux, 5 min | Ketone intermediate | - |

| 12 | Ketone intermediate | Vacuum, 100 °C, 10.5 h | Enone intermediate | 92 (from step 10) |

| 13 | Enone intermediate | NaBH₄, EtOH, PhH, RT, 30 min | Alcohol intermediate | 94 |

| 14 | Alcohol intermediate | Pd/C, 100 to 275 °C, 2 h | Dibenzo[ghi,mno]fluoranthene | 16 |

| 15 | Dibenzo[ghi,mno]fluoranthene | NBS, Bz₂O₂, CCl₄ | Brominated intermediate | - |

| 16 | Brominated intermediate | KOt-Bu, PhH, t-BuOH | Unsaturated intermediate | - |

| 17 | Unsaturated intermediate | Pd/C, heat | This compound | - |

Note: Yields for some intermediate steps were not explicitly reported in the original publications and are therefore omitted.

Experimental Protocols for Key Transformations

The following are detailed methodologies for pivotal experiments in the Barth and Lawton synthesis, adapted from their 1971 publication in the Journal of the American Chemical Society.

Preparation of 7,10-Dimethylfluoranthene (Step 3)

A solution of 5-bromo-6-methylacenaphthene (from Step 1) in benzene and t-butyl alcohol is treated with potassium t-butoxide at 45-55 °C for 60 minutes to yield a mixture of olefinic intermediates. After removal of the solvent, the residue is refluxed with methanolic potassium hydroxide (B78521) for 6.5 hours. The reaction mixture is then poured into water and the precipitated solid is collected by filtration. Recrystallization from ethanol (B145695) affords 7,10-dimethylfluoranthene as pale yellow crystals.

Friedel-Crafts Acylation to 4-Acetyl-7,10-dimethylfluoranthene (Step 4)

To a stirred solution of 7,10-dimethylfluoranthene in benzene is added acetic anhydride, followed by the dropwise addition of tin(IV) chloride at a temperature maintained below 10 °C. The reaction mixture is stirred for several hours at room temperature and then poured into a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. After removal of the solvent, the crude product is purified by column chromatography on alumina (B75360) to give 4-acetyl-7,10-dimethylfluoranthene.

Formation of the Dibenzo[a,c]triphenylene System (Step 9)

A solution of 4,8-bis(1-bromoethyl)-5,10-dimethylfluoranthene in a mixture of diethyl ether, methanol, and liquid ammonia (B1221849) at -78 °C is treated with small pieces of sodium metal over 15 minutes. The reaction is quenched by the addition of ammonium (B1175870) chloride and allowed to warm to room temperature. Water is added, and the organic layer is separated, washed with water, and dried. The solvent is evaporated, and the residue is purified by chromatography to yield 2,9-dimethyl-6,7,8,10,11,12-hexahydrodibenzo[a,c]triphenylene.

Final Dehydrogenation to this compound (Step 17)

The unsaturated intermediate from the preceding step is mixed with a palladium on carbon catalyst (10%) and heated under a nitrogen atmosphere. The temperature is gradually increased to induce dehydrogenation. The crude product is then purified by sublimation and subsequent recrystallization to afford this compound as yellow needles.

Visualizing the Synthetic Pathway

The logical progression of the Barth and Lawton synthesis, from a simple starting material to the complex, bowl-shaped this compound, is illustrated in the following workflow diagram.

Caption: The multi-step synthesis of this compound from acenaphthene.

This pioneering work by Barth and Lawton, despite its length and low overall yield, was a triumph of synthetic organic chemistry. It not only provided the scientific community with the first sample of a buckybowl but also laid the intellectual groundwork for the rational synthesis of other non-planar polycyclic aromatic hydrocarbons, a field that continues to be of immense interest in materials science and nanotechnology.

A Technical Guide to Scott's Pyrolytic Synthesis of Corannulene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal pyrolytic synthesis of corannulene (C₂₀H₁₀), a significant advancement in the production of "buckybowls," developed by Lawrence T. Scott and his colleagues. This method, utilizing flash vacuum pyrolysis (FVP), provided a more efficient route to this unique bowl-shaped polycyclic aromatic hydrocarbon, paving the way for further research into its chemical and physical properties.

Introduction to the Pyrolytic Approach

This compound, as a fragment of buckminsterfullerene (B74262) (C₆₀), has garnered considerable interest for its unique structural, electronic, and chemical properties. The synthesis developed by Scott's group represented a significant leap forward from previous multi-step, low-yield methods.[1] The core of this approach is the high-temperature, gas-phase cyclization of a suitable precursor under high vacuum, a technique known as flash vacuum pyrolysis (FVP). This environment promotes unimolecular reactions, allowing for the formation of highly strained or reactive molecules that would be inaccessible under normal solution-phase conditions.[2][3]

Precursors for Pyrolytic Synthesis

Several precursors have been utilized in the pyrolytic synthesis of this compound. The selection of the precursor is critical to the success and yield of the reaction.

| Precursor Name | Molecular Formula | Reference |

| 7,10-Bis(1-chlorovinyl)fluoranthene | C₂₀H₁₂Cl₂ | Scott, L. T. et al. J. Am. Chem. Soc.1991 , 113, 7082–7084. |

| 7,10-Bis(2,2-dibromovinyl)fluoranthene | C₂₀H₁₀Br₄ | Scott, L. T. et al. J. Am. Chem. Soc.1997 , 119, 10963–10968. |

| 1,6-Dibromothis compound | C₂₀H₈Br₂ | Scott, L. T. et al. J. Am. Chem. Soc.1997 , 119, 10963–10968. |

| Bromothis compound | C₂₀H₉Br | Scott, L. T. et al. J. Am. Chem. Soc.1997 , 119, 10963–10968. |

Experimental Apparatus: Flash Vacuum Pyrolysis (FVP)

The FVP apparatus is central to this synthesis. While specific laboratory setups can vary, the fundamental components and principles remain consistent.

A standard preparative FVP apparatus consists of:

-

A Precursor Inlet: The solid or liquid precursor is placed in a flask that is gently heated to allow for sublimation or evaporation into the pyrolysis tube.

-

A Pyrolysis Tube: This is typically a quartz tube that passes through a high-temperature furnace. The tube is often unpacked to allow for unimpeded molecular flow.

-

A High-Temperature Furnace: Capable of reaching temperatures in the range of 500-1200 °C.

-

A Collection Trap: A cold finger or a series of traps cooled with liquid nitrogen to rapidly condense the products after they exit the hot zone.

-

A High-Vacuum System: A vacuum pump is used to maintain a low pressure (typically 0.1-1.0 Torr) throughout the apparatus. This ensures that the molecules are in the gas phase and that intermolecular reactions are minimized.

Detailed Experimental Protocol

The following protocol is a synthesis of the procedures described by Scott and coworkers for the pyrolytic synthesis of this compound from 7,10-bis(1-chlorovinyl)fluoranthene.

Step 1: Precursor Sublimation The precursor, 7,10-bis(1-chlorovinyl)fluoranthene, is placed in the sublimation chamber of the FVP apparatus. The chamber is slowly heated to a temperature that allows for a steady rate of sublimation into the pyrolysis tube.

Step 2: Pyrolysis The sublimed precursor is passed through the quartz pyrolysis tube, which is heated to a temperature of 1000-1100 °C. A low pressure of approximately 1.0 Torr is maintained throughout the system, often with a slow flow of an inert gas like nitrogen to aid in carrying the precursor through the hot zone.

Step 3: Product Collection The products exiting the furnace are immediately condensed on a cold trap cooled with liquid nitrogen. This rapid cooling is crucial to prevent decomposition or further reaction of the newly formed this compound.